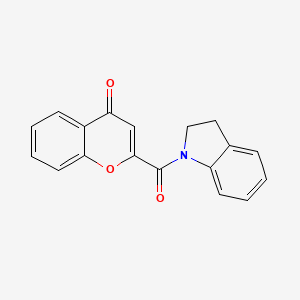

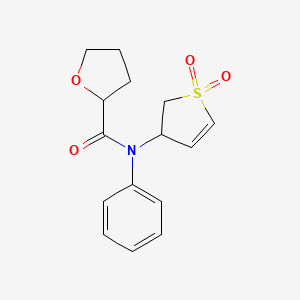

2-(indoline-1-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(indoline-1-carbonyl)-4H-chromen-4-one” is a complex organic compound that contains an indoline group and a chromenone group. Indoline is a heterocyclic compound, while chromenone is a derivative of chromene with a carbonyl group .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, the reaction of triethyl methanetricarboxylate with indoline can lead to the formation of a compound with an indoline-1-carbonyl group .Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the presence of the indoline and chromenone groups. The carbonyl group is likely to be coplanar with the plane of the bicycle .Applications De Recherche Scientifique

Green Catalysis and Synthesis

- Ammonia-Doped Polyaniline–Graphitic Carbon Nitride Nanocomposite as a Catalyst : Bahuguna et al. (2018) developed an ammonia-doped polyaniline with graphitic carbon nitride nanocomposite to catalyze the synthesis of bioactive indole-substituted 4H-chromenes. This work highlights the importance of sustainable and environmentally friendly catalysis processes for synthesizing medicinally significant compounds, demonstrating high atom economy and low environmental impact (Bahuguna, Choudhary, Chhabra, & Krishnan, 2018).

Molecular Probes for Biological Applications

- Thiol-Chromene "Click" Reaction for NIR Visualization : Yang et al. (2019) explored a thiol-chromene "click" reaction to develop a NIR fluorescent probe for visualizing thiol flux in living cells and mice. This study demonstrates the application of chromene derivatives in creating sensitive and specific molecular probes for studying physiological and pathological processes (Yang, Zhou, Jin, Zhou, Liu, Li, Huo, Li, & Yin, 2019).

Advanced Material Synthesis

- New Photochromic Indoline Spiropyrans : Pugachev et al. (2019) synthesized new indoline spiropyrans with cationic substituents in the 2H-chromene moiety, analyzing their spectral and photochromic properties. The introduction of cationic substituents significantly increased the photoinduced isomer's lifetime, suggesting applications in materials science for developing photoresponsive materials (Pugachev, Lukyanova, Lukyanov, Ozhogin, Kozlenko, Rostovtseva, Makarova, Tkachev, & Aksenov, 2019).

Anticancer Drug Development

- Hybrid Molecules for Anticancer Activity : Kamath et al. (2015) reported the synthesis and anticancer activity of indole-coumarin hybrids. These compounds were assessed for their cytotoxic effects against human breast adenocarcinoma cells, with some showing potent activity and the ability to induce apoptosis, highlighting the potential for developing novel anticancer drugs (Kamath, Sunil, Ajees, Pai, & Das, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-15-11-17(22-16-8-4-2-6-13(15)16)18(21)19-10-9-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPCADRISSAZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B2819449.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)